Cas no 127799-53-5 (1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate)

1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate structure
127799-53-5 structure
Product Name:1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
CAS-nummer:127799-53-5
MF:C14H20N2O4
MW:280.319603919983
CID:1024618
PubChem ID:11033250
Update Time:2025-04-20

1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
    • 1-(benzyloxy)carbonyl-2-(t-butyloxy)carbonyl-1-methylhydrazine
    • benzyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
    • 1-(benzyloxy)carbonyl-2-(t-butyloxy)-carbonyl-1-methylhydrazine
    • 1-[(1,1-dimethylethoxy)carbonyl]-2-[(phenylmethoxy)carbonyl]-2-methylhydrazine
    • 2-benzyloxycarbonyl-1-tert-butoxycarbonyl-2-methylhydrazine
    • AK-93537
    • ANW-53371
    • BD230922
    • CTK8B6377
    • KB-217833
    • SureCN9756736
    • 1-(benzylo×y)carbonyl-2-(t-butylo×y)carbonyl-1-Methylhydrazine
    • N'-[(tert-butoxy)carbonyl]-N-methyl(benzyloxy)carbohydrazide
    • 1-Benzyl2-tert-butyl1-methylhydrazine-1,2-dicarboxylate
    • DS-17850
    • DB-362959
    • EN300-1165049
    • 1-Benzyl 2-t-butyl 1-methylhydrazine-1,2-dicarboxylate
    • DTXSID30452730
    • MFCD15142943
    • 1-benzyl 2-tert-butyl 1-methyl hydrazine-1,2-dicarboxylate
    • 1,2-Hydrazinedicarboxylic acid, 1-methyl-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester
    • QLENQJRALFNHGJ-UHFFFAOYSA-N
    • SCHEMBL9756736
    • 127799-53-5
    • A889147
    • AKOS015995815
    • 1-(benzylo inverted exclamation markAy)carbonyl-2-(t-butylo inverted exclamation markAy)carbonyl-1-Methylhydrazine
    • O10373
    • MDL: MFCD15142943
    • Inchi: 1S/C14H20N2O4/c1-14(2,3)20-12(17)15-16(4)13(18)19-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,15,17)
    • InChI-sleutel: QLENQJRALFNHGJ-UHFFFAOYSA-N
    • LACHT: O(C(NN(C)C(=O)OCC1C=CC=CC=1)=O)C(C)(C)C

Berekende eigenschappen

  • Exacte massa: 280.1424
  • Monoisotopische massa: 280.14230712g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 8
  • Complexiteit: 333
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 67.9Ų

Experimentele eigenschappen

  • PSA: 67.87

1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate Prijsmeer >>

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Enamine
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